molecular formula C6H11NO2 B12853867 2,2-Dimethylazetidine-3-carboxylic acid

2,2-Dimethylazetidine-3-carboxylic acid

Cat. No.: B12853867
M. Wt: 129.16 g/mol
InChI Key: LMBSZWIYUKKBJT-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidine-3-carboxylic acid (CAS 2384287-16-3) is a high-value azetidine building block critical for medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for structurally diverse β-lactam (azetidin-2-one) scaffolds, which are fundamental fragments in many antibiotics and other pharmacologically active molecules . The strained azetidine ring acts as a proline mimic, and its incorporation can disrupt protein function and alter molecular conformation, making it a valuable motif in the design of novel bioactive compounds . Research into 2-oxoazetidine-3-carboxylic acid derivatives, which are closely related to this compound, has demonstrated a range of promising biological activities, including inhibition of β-lactamases, antitubercular properties, and antibacterial activity . Our product is supplied with a minimum purity of 97% (NLT 97%), certified under ISO quality systems, and is intended for use as a critical API intermediate in global pharmaceutical research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,2-dimethylazetidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-6(2)4(3-7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)

InChI Key

LMBSZWIYUKKBJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Summary Table: Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
[2 + 2] Cycloaddition Acyl ketenes, imines High efficiency, structural diversity Requires specific precursors
Wolff Rearrangement Diazotetramic acids, nucleophiles Diastereomeric purity, versatility High temperatures required
Manganese(III)-Catalyzed N-Alkenyl malonamides Moderate yields Substrate limitations
Microwave-Assisted Diazotetramic acids Improved yields, reduced time Specialized equipment needed
Hydrolysis and Reduction Trifluoroacetic acid, sodium borohydride High purity Multi-step process
Functional Group Modifications Boc anhydride, palladium catalysts Stabilizes intermediates Additional steps required

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antiproliferative Properties
Research indicates that derivatives of 2,2-dimethylazetidine-3-carboxylic acid exhibit significant antibacterial and antiproliferative activities. A study highlighted the inhibition of β-lactamases and antitubercular properties of these derivatives, suggesting their potential as therapeutic agents against resistant bacterial strains . The development of new synthetic methods for creating structurally diverse derivatives could enhance drug discovery efforts.

Inhibition of Amino Acid Transporters
Another notable application is the inhibition of neutral amino acid transporter SLC6A19, which is implicated in certain genetic disorders. Compounds derived from this compound have shown promise in modulating this transporter, potentially leading to novel treatments for related conditions .

Agricultural Science

Herbicidal Properties
The compound's derivatives have been studied for their herbicidal properties. These findings suggest that this compound can be utilized in developing new herbicides that target specific weed species while minimizing harm to crops. This application is particularly relevant in the context of sustainable agriculture practices, where selective herbicides can reduce chemical usage and environmental impact .

Cosmetic Formulation

Stabilizers and Emulsifiers
In the cosmetic industry, this compound and its derivatives are being explored as stabilizers and emulsifiers in formulations. Their ability to enhance the stability of emulsions can lead to improved product performance and shelf life. The regulatory frameworks governing cosmetic safety necessitate thorough investigation into these compounds' safety profiles before market introduction .

Data Table: Applications Summary

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntibacterial agentsInhibition of β-lactamases; antitubercular activity
Modulation of amino acid transportersPotential treatment for genetic disorders
Agricultural ScienceHerbicidesEffective against specific weed species
Cosmetic FormulationStabilizers and emulsifiersEnhances stability of cosmetic formulations

Case Studies

Case Study 1: Antibacterial Activity
A recent study synthesized a series of 2-oxoazetidine-3-carboxylic acid derivatives and evaluated their antibacterial activity against various pathogens. The results demonstrated that certain modifications significantly enhanced efficacy against multi-drug resistant strains, highlighting the compound's potential in addressing antibiotic resistance.

Case Study 2: Herbicidal Efficacy
Field trials conducted with herbicide formulations containing this compound derivatives showed promising results in controlling weed growth without adversely affecting crop yields. These findings support further development for commercial agricultural applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 2,2-dimethylazetidine-3-carboxylic acid and related azetidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Synthesis Method Applications
This compound Not provided C₆H₁₁NO₂ 129.16 2,2-dimethyl, 3-carboxylic acid Hydrogenolysis of benzyl-protected ester Building block in drug synthesis
Azetidine-3-carboxylic acid 36476-78-5 C₄H₇NO₂ 101.10 None Not specified Laboratory chemical
3,3-Dimethylazetidine-2-carboxylic acid Not provided C₆H₁₁NO₂ 129.16 3,3-dimethyl, 2-carboxylic acid LiAlH₄ reduction of chlorinated ester Research chemical
(2S,3R)-3-Methylazetidine-2-carboxylic acid 1932255-43-0 C₅H₉NO₂ 115.13 3-methyl, stereospecific Not specified Chiral building block

Key Comparative Insights

Steric and Conformational Effects
  • This compound : The 2,2-dimethyl groups introduce significant steric hindrance, rigidifying the azetidine ring. This rigidity may enhance metabolic stability in drug candidates by resisting enzymatic degradation .

Research Findings and Functional Implications

Comparative Reactivity

  • Acidity : The proximity of the 2,2-dimethyl groups to the carboxylic acid in the 3-position may slightly reduce acidity compared to the 3,3-dimethyl isomer, where the substituents are distal to the acidic proton.
  • Hydrogen Bonding : The 3-carboxylic acid group in this compound may form stronger hydrogen bonds than the 2-carboxylic acid in its 3,3-dimethyl counterpart due to reduced steric interference.

Biological Activity

2,2-Dimethylazetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the diverse biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a five-membered azetidine ring with a carboxylic acid functional group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit various biological activities, including:

  • Antibacterial Activity : The compound has shown effectiveness against certain bacterial strains, potentially serving as a lead compound for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been reported to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of β-lactamases : This action helps restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
  • Cell Proliferation Inhibition : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines showed that modifications in the structure of this compound could enhance its anticancer properties. For instance, certain derivatives reduced the viability of A549 lung cancer cells significantly when compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialS. aureusSignificant inhibition (MIC values)
AnticancerA549 cellsReduced viability (IC50 values)
Enzyme Inhibitionβ-lactamasesRestoration of antibiotic efficacy

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
  • Stability : Store in a cool, dry environment away from oxidizers; the compound may degrade under prolonged light exposure.
  • Disposal : Follow institutional guidelines for organic waste. Safety data for structurally similar azetidine derivatives emphasize these protocols .

How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent systems).
  • Purity Validation : Use HPLC or LC-MS to rule out impurities affecting bioactivity.
  • Meta-Analysis : Compare data across studies to identify confounding variables (e.g., cell line differences).
  • Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate pathways.
    Contradictions in educational research on identity conflicts highlight the importance of systematic data triangulation .

What computational chemistry approaches are suitable for studying the conformational dynamics of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts vibrational spectra.
  • Molecular Dynamics (MD) Simulations : Models solvation effects and ring puckering dynamics.
  • Docking Studies : Explores interactions with biological targets (e.g., enzymes or receptors).
    For carboxylic acids like 3,4-dihydroxybenzeneacrylic acid, DFT has elucidated tautomeric equilibria and reactivity .

What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Q. Advanced

  • Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for stereoselective cyclization.
  • Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis or chiral chromatography.
  • Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage reversible reactions to favor one enantiomer.
    Similar strategies have been applied to thiazolidine-carboxylic acid derivatives to achieve >99% enantiomeric excess .

How does the steric hindrance of the 2,2-dimethyl group influence the reactivity of the azetidine ring in this compound?

Advanced
The dimethyl group restricts ring puckering and alters nucleophilic reactivity at the nitrogen. For example:

  • Ring-Opening Reactions : Steric effects may slow nucleophilic attack on the azetidine ring.
  • Acid-Base Behavior : The electron-donating methyl groups could modulate pKa of the carboxylic acid.
    Comparative studies on methyl-substituted azetidines suggest reduced ring strain compared to unsubstituted analogs .

What experimental designs are recommended for investigating the metabolic stability of this compound in vivo?

Q. Advanced

  • Isotopic Labeling : Use 13C or 14C tags to track metabolic pathways.
  • Microsomal Assays : Incubate with liver microsomes to assess oxidative degradation.
  • Pharmacokinetic Profiling : Measure plasma half-life and excretion routes in animal models.
    Such methodologies have been validated for structurally related amino acids and heterocyclic carboxylic acids .

How can researchers address discrepancies in NMR data interpretation for this compound derivatives?

Q. Advanced

  • 2D NMR Techniques : Use COSY, HSQC, and NOESY to resolve overlapping signals.
  • Paramagnetic Shift Reagents : Differentiate enantiomers or conformers.
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values.
    Discrepancies in thiazole-carboxylic acid spectra were resolved using these approaches .

What role does the azetidine ring play in the biological activity of this compound compared to larger heterocycles?

Advanced
The four-membered azetidine ring offers:

  • Enhanced Rigidity : Favors selective binding to compact active sites.
  • Reduced Conformational Flexibility : Limits off-target interactions.
  • Unique Pharmacokinetics : Faster metabolic clearance compared to five- or six-membered rings.
    Studies on azetidine-containing pharmaceuticals highlight these advantages over pyrrolidine or piperidine analogs .

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